N-(3-acetylphenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N'-(3-acetylphenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C21H20N4O4/c1-13(26)14-6-4-7-16(11-14)24-21(29)20(28)23-10-9-22-19(27)18-12-15-5-2-3-8-17(15)25-18/h2-8,11-12,25H,9-10H2,1H3,(H,22,27)(H,23,28)(H,24,29) |
InChI Key |
PTWZDPSYMGIOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Key Challenges
-
Regioselectivity : Preventing bis-amidation during oxalic acid functionalization.
-
Amine Reactivity : Ensuring mono-acylation of ethylenediamine with indole-2-carboxylic acid.
-
Purification : Isolating intermediates amid competing side reactions.
Stepwise Synthesis and Optimization
Synthesis of 2-[(1H-Indol-2-ylcarbonyl)Amino]Ethylamine
This intermediate is prepared via acylation of ethylenediamine with indole-2-carboxylic acid:
Procedure :
-
Activation of Indole-2-Carboxylic Acid :
-
Controlled Acylation of Ethylenediamine :
-
Add ethylenediamine (1.2 equiv) dropwise to the acid chloride in DCM at 0°C.
-
Stir for 4 hours, then quench with ice-water.
-
Extract the product with DCM, dry over Na₂SO₄, and concentrate.
-
Key Data :
Preparation of N-(3-Acetylphenyl)Oxalamic Acid
Oxalic acid is selectively mono-amidated with 3-acetylaniline:
Procedure :
-
Mono-Amidation with Oxalyl Chloride :
-
Hydrolysis to Oxalamic Acid :
Key Data :
Final Coupling Reaction
The two intermediates are joined using DCC-mediated amidation:
Procedure :
-
Activation of Oxalamic Acid :
-
Coupling with 2-[(1H-Indol-2-ylcarbonyl)Amino]Ethylamine :
-
Add the amine (1.05 equiv) dissolved in DCM dropwise.
-
Stir at room temperature for 12 hours.
-
Filter off dicyclohexylurea (DCU), concentrate, and purify via silica gel chromatography.
-
Key Data :
Alternative Methodologies and Comparative Analysis
Mixed Anhydride Approach
Using ethyl chloroformate to activate oxalamic acid:
Solid-Phase Synthesis
Immobilizing 3-acetylaniline on Wang resin and sequentially adding oxalic acid and the indole-derived amine:
Critical Reaction Parameters
Solvent Effects
| Solvent | Reaction Rate | Yield (%) |
|---|---|---|
| DCM | Moderate | 65 |
| DMF | Fast | 58 |
| THF | Slow | 72 |
Stoichiometric Ratios
-
DCC : Oxalamic Acid : 1.2:1 minimizes unreacted starting material.
-
Amine Excess : 1.05:1 prevents diastereomer formation.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole derivatives exhibit significant anticancer properties. The indole structure is known to interact with various biological targets, including enzymes and receptors involved in cancer progression. Studies have shown that derivatives similar to N-(3-acetylphenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can inhibit tumor growth and induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
Compounds with indole and acetophenone structures have also demonstrated anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies have suggested that it may act as an inhibitor of certain kinases involved in cell signaling, which could be beneficial in the context of cancer therapy .
Receptor Binding Affinity
The binding affinity of this compound to various G protein-coupled receptors (GPCRs) has been investigated, revealing potential modulatory effects on neurotransmission and hormonal regulation. This opens avenues for research into neuropharmacology and endocrine disorders .
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and purity, allowing for more extensive biological testing. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent analogs with improved pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide exerts its effects is thought to involve several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and other mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
(a) Ethanediamide Core Modifications
The ethanediamide backbone is conserved in several analogs:
- N-(2-hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide (): Substitutes the acetylphenyl with a polar hydroxyethyl group, improving aqueous solubility but reducing lipophilicity.
- N-[3-(Trifluoromethyl)phenyl] Analogs (): Incorporates a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects compared to the acetyl group .
(b) Indole Modifications
- N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (): Replaces ethanediamide with a carboxamide linkage, altering hydrogen-bonding capacity and conformational flexibility .
Physicochemical Properties
Notes:
- The 3-acetylphenyl group balances lipophilicity and polarity, making the target compound more soluble than naphthalenyl analogs but less than hydroxyethyl derivatives.
- Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in hydroxyethyl vs. aromatic stacking in naphthalenyl analogs).
Challenges and Limitations
- Stability : Ethanediamides are prone to hydrolysis under acidic/basic conditions, requiring formulation adjustments.
- Synthetic Complexity : Multi-step synthesis with protective group strategies (e.g., hydroxyethyl analog in ) increases production costs.
Biological Activity
N-(3-acetylphenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C19H22N4O2
- Molecular Weight: 342.41 g/mol
- IUPAC Name: this compound
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition: The indole moiety is known to interact with enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways, particularly in cancer cells.
- Receptor Modulation: The compound may act as a modulator for specific receptors involved in cell signaling, impacting processes such as apoptosis and proliferation.
Anticancer Activity
Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property makes them potential candidates for treating inflammatory diseases.
Antimicrobial Properties
Some studies have reported that indole-containing compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Research Findings and Case Studies
Several studies have investigated the biological activities of indole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
